molecular formula C16H13BrN4OS B3885170 4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3885170
M. Wt: 389.3 g/mol
InChI Key: MBFDEURHFRSBLY-VCHYOVAHSA-N
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Description

4-[(2-Bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based compound characterized by a central 1,2,4-triazole ring substituted with a 2-bromobenzylidene Schiff base at position 4, a 4-methoxyphenyl group at position 5, and a thiol (-SH) group at position 2. The bromine atom on the benzylidene moiety and the methoxy group on the phenyl ring contribute to its electronic and steric properties, influencing reactivity, solubility, and biological interactions. This compound is synthesized via condensation reactions between 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-bromobenzaldehyde under controlled conditions .

Properties

IUPAC Name

4-[(E)-(2-bromophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4OS/c1-22-13-8-6-11(7-9-13)15-19-20-16(23)21(15)18-10-12-4-2-3-5-14(12)17/h2-10H,1H3,(H,20,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFDEURHFRSBLY-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-bromobenzaldehyde with 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzylidene group may enhance the compound’s binding affinity to its targets, while the methoxyphenyl group can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Key Insights:

  • Bromine vs.
  • Methoxy Positioning : 4-Methoxyphenyl enhances electron-donating effects, stabilizing the triazole ring, whereas 2-methoxybenzylidene may alter binding affinity to biological targets .
  • Aromatic vs. Aliphatic Substituents : Aliphatic chains (e.g., dec-9-en-1-yl) improve lipophilicity, aiding membrane penetration, while aromatic groups (e.g., 4-methoxyphenyl) favor π-π stacking in enzyme interactions .

Antimicrobial Activity:

  • Pyridine vs. Phenyl Substitution : Compounds with pyridin-2-yl groups (e.g., 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives) show broader-spectrum antibacterial activity compared to phenyl-substituted analogues, likely due to increased hydrogen-bonding capacity .
  • Methoxy and Halogen Synergy : The combination of 4-methoxyphenyl and bromine in the target compound may synergize to inhibit bacterial efflux pumps, as seen in structurally related triazoles .

Antiradical Activity:

  • Thiophene Derivatives: 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives exhibit up to 78.42% DPPH radical scavenging, attributed to the thiophene’s electron-rich environment. The target compound’s bromine may reduce this activity slightly due to electron withdrawal .

Cytotoxicity:

  • Bromo vs. Chloro Analogues: Brominated triazoles (e.g., 6l) demonstrate lower cytotoxicity (IC₅₀ > 100 μM) compared to dichlorinated derivatives (IC₅₀ ~ 50 μM), suggesting bromine’s steric effects reduce non-specific cellular interactions .

Yield and Stability:

  • The target compound’s synthesis (similar to 6l) achieves ~80% yield, higher than fluoro- or nitro-substituted triazoles (~70%), likely due to bromine’s stabilizing effect on intermediates .
  • Solubility : Methoxy groups enhance aqueous solubility (e.g., 4-ethoxybenzylidene derivatives), whereas halogenated analogues require co-solvents for biological testing .

Spectral Data:

  • ¹H-NMR Shifts : The 4-methoxyphenyl group in the target compound produces a singlet at δ 3.8 ppm (OCH₃), distinct from aliphatic substituents (δ 1.2–2.5 ppm) .
  • HR-MS : Molecular ion peaks for brominated triazoles appear at m/z 430–435 [M+H]⁺, differing from chlorinated analogues (m/z 390–400) .

Biological Activity

4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring with a bromobenzylidene moiety and a methoxyphenyl group. The presence of these functional groups is crucial for its biological activity.

Property Details
IUPAC Name 4-[(E)-(2-bromophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Molecular Formula C16H13BrN4OS
Molecular Weight 389.3 g/mol
CAS Number 478256-74-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in microorganisms and cancer cells.
  • DNA Interaction : It is believed to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : Studies suggest it disrupts bacterial cell wall synthesis and fungal membrane integrity.

Antimicrobial Activity

Research indicates that this triazole derivative exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. A study conducted using the cup-plate assay demonstrated varying degrees of inhibition against several microorganisms:

Microorganism Inhibition Zone (mm) Concentration (%)
Staphylococcus aureus141
Klebsiella pneumoniae121
Escherichia coli81
Candida albicans81

The results showed that the compound was particularly effective against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting tumor growth through multiple pathways including mitochondrial dysfunction .

Case Studies

Several case studies have been documented regarding the biological activity of triazole derivatives:

  • Antimicrobial Efficacy : A study reported that derivatives similar to this compound were evaluated for their antimicrobial efficacy against a panel of pathogens. The results indicated that modifications at the N-4 position significantly influenced antibacterial activity .
  • Anticancer Properties : Another study focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. It was found that these compounds could induce apoptosis through caspase activation and disruption of mitochondrial membrane potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-[(2-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

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